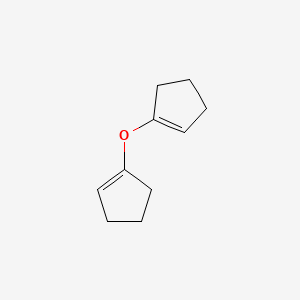

Bis(cyclopentenyl) ether

Description

Structure

3D Structure

Properties

CAS No. |

67634-31-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-(cyclopenten-1-yloxy)cyclopentene |

InChI |

InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h5,7H,1-4,6,8H2 |

InChI Key |

GYMSGMABTOEEAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)OC2=CCCC2 |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Chemical Reactivity of Bis Cyclopentenyl Ether

Mechanistic Investigations of Ether Linkage Reactivity

The ether bond in bis(cyclopentenyl) ether, while generally stable, can be activated and transformed through several catalytic pathways. These transformations are of interest for synthetic applications, allowing for the modification of the molecule's core structure.

The ether linkage of this compound is susceptible to cleavage under acidic conditions. This reactivity is a general characteristic of ethers, which can be protonated by strong acids, converting the alkoxy group into a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. Given the secondary nature of the carbon atoms attached to the oxygen in this compound, both pathways are plausible.

In the presence of a strong acid (e.g., HBr, HI), the oxygen atom of the ether is protonated. Subsequently, a nucleophile (the conjugate base of the acid) can attack one of the cyclopentenyl carbons, leading to the cleavage of the C-O bond and the formation of a cyclopentenol (B8032323) and a cyclopentenyl halide.

Table 1: General Conditions for Acid-Catalyzed Ether Rearrangement (Analogous System)

| Catalyst | Solvent | Temperature (°C) |

| Concentrated HCl | Ethyl Acetate | 45 |

| Perchloric Acid (70%) | Dichloromethane | 25 |

| Aluminum Chloride | Dichloromethane | 40 |

| Data based on the rearrangement of benzylphenolic ethers and may serve as a starting point for investigating this compound. researchgate.net |

Transition metal catalysts offer powerful tools for the selective transformation of otherwise inert chemical bonds, including the C-O bond of ethers. Palladium, nickel, and iridium complexes have been shown to catalyze a variety of reactions involving ether linkages.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions libretexts.orglibretexts.orgfishersci.ca. While direct palladium-catalyzed reactions involving this compound have not been extensively reported, related transformations provide insight into its potential reactivity. Palladium catalysts are known to mediate the coupling of organometallic reagents with organic halides, a process that can be extended to the activation of C-O bonds in some cases libretexts.orglibretexts.org. For instance, palladium-catalyzed coupling reactions are widely used to form C-C and C-heteroatom bonds fishersci.ca. The specific application to a molecule like this compound would likely involve oxidative addition of a palladium(0) species to a functionalized cyclopentenyl group or potentially direct C-O bond activation under specific conditions.

Nickel catalysts have emerged as a cost-effective alternative to palladium for many cross-coupling reactions. Notably, nickel catalysis has been successfully applied to the formation of dialkyl ethers through the cross-coupling of acetals and aryl iodides princeton.edu. This reaction proceeds via the generation of an α-oxy radical, which then participates in the nickel-catalyzed cycle. While this specific reaction is for ether formation, it highlights the ability of nickel to engage with oxygen-containing substrates. More relevant to the cleavage of the ether bond, nickel-catalyzed cross-coupling reactions of aryl di/trithiosulfonates with aryl halides have been developed, showcasing nickel's ability to mediate complex bond-forming and -breaking sequences nih.gov. The application of such methodologies to this compound could potentially lead to novel transformations.

Table 2: Conditions for Nickel-Catalyzed Dialkyl Ether Formation (Analogous System)

| Nickel Catalyst | Reductant | Lewis Acid | Solvent |

| Ni(cod)₂ with bpp ligand | Zinc | TMSCl | Not specified |

| Data from the cross-coupling of benzaldehyde (B42025) dimethylacetal with iodobenzene. princeton.edu |

Iridium pincer complexes are highly effective catalysts for dehydrogenation reactions nih.govunc.edursc.org. These catalysts can activate C-H bonds and have been used for the acceptorless dehydrogenation of a variety of substrates, including alcohols, to produce hydrogen gas nih.gov. The application of iridium-catalyzed dehydrogenation to ethers can lead to the formation of unsaturated products researchgate.net. For this compound, this could potentially involve dehydrogenation of the cyclopentenyl rings to form cyclopentadienyl (B1206354) groups or other unsaturated cyclic structures. The reaction typically requires high temperatures and the use of a stable pincer ligand to prevent catalyst decomposition. The hydrogen produced is of high purity, making this a potentially green chemical transformation nih.gov.

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases that react with a wide range of electrophiles pressbooks.publibretexts.orgmsu.edu. The reactivity of these reagents with ethers is generally low, and ethers like diethyl ether and tetrahydrofuran (B95107) are commonly used as solvents for organometallic reactions libretexts.org. However, under certain conditions, organometallic reagents can react with ethers, particularly if the ether contains activating groups or if the reaction is facilitated by a catalyst.

The reaction of organometallic reagents with this compound would likely depend on the specific reagent and reaction conditions. The double bonds in the cyclopentenyl rings could also be sites of reactivity, potentially undergoing addition reactions. The ether linkage itself would be expected to be relatively inert to nucleophilic attack by organometallic reagents unless activated, for example, by coordination to a Lewis acid. Organometallic coupling reactions, often catalyzed by transition metals like palladium or copper, provide a versatile method for forming new carbon-carbon bonds libretexts.orgpressbooks.pubyoutube.com.

Radical-Mediated Reaction Pathways of the Ether Functionality

While direct studies on the radical-mediated reactions of this compound are not extensively documented, its structural similarity to diallyl ether allows for the extrapolation of potential reaction pathways. The presence of allylic hydrogens and π-systems in the cyclopentenyl groups significantly influences the reactivity of the ether.

One probable radical pathway involves intramolecular cyclization. libretexts.org Upon initiation, a radical can be generated on one of the cyclopentenyl rings. This radical can then attack the double bond of the other ring, leading to the formation of a new carbon-carbon bond and a cyclic ether derivative. This process is often rapid and selective, favoring the formation of five- or six-membered rings. wikipedia.org The ether linkage in this context acts as a tether, facilitating the intramolecular reaction. libretexts.org

Another significant radical-mediated pathway is polymerization. Due to the presence of two polymerizable cyclopentenyl groups, this compound can undergo radical polymerization to form cross-linked polymers. The initiation of this process can be achieved using various radical initiators. The radical adds to one of the double bonds, generating a new radical species that can then propagate by reacting with other monomers. The bifunctional nature of this compound would lead to the formation of a network polymer. It is important to note that radical polymerization of cyclic olefins can be influenced by factors such as ring strain and the stability of the propagating radical. mdpi.comnih.gov

Reactivity Profile of the Cyclopentenyl Moiety

The cyclopentenyl moiety, with its strained five-membered ring and a carbon-carbon double bond, exhibits a rich and diverse reactivity profile. The olefinic bond is susceptible to a variety of transformations, including electrophilic additions, cycloadditions, hydrogenations, and oxidations.

Electrophilic Addition Reactions to the Olefinic Bonds

The double bond in the cyclopentenyl ring readily undergoes electrophilic addition reactions. The addition of hydrogen halides (HX) proceeds via a carbocation intermediate. The regioselectivity of this addition is generally not a factor in unsubstituted cyclopentene (B43876), as both carbons of the double bond are secondary. However, in substituted bis(cyclopentenyl) ethers, the stability of the resulting carbocation would direct the addition. The stereochemistry of the addition can be influenced by the reaction conditions and the structure of the substrate, with both syn and anti addition products being possible.

Halogenation, the addition of halogens such as Br₂ or Cl₂, also proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms.

Cycloaddition Chemistry Involving the Cyclopentenyl Rings

The double bond of the cyclopentenyl moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a dienophile. When reacted with a conjugated diene, a [4+2] cycloaddition occurs, leading to the formation of a new six-membered ring fused to the cyclopentane (B165970) ring. The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a stereospecific syn manner.

Below is a table summarizing representative Diels-Alder reactions involving cyclopentadiene (B3395910), a close structural analog of the cyclopentenyl moiety, with various dienophiles.

| Diene | Dienophile | Catalyst/Conditions | Product(s) | Yield (%) | endo:exo ratio | Reference |

|---|---|---|---|---|---|---|

| Cyclopentadiene | Maleic anhydride | Ethyl acetate/Ligroin, RT | cis-Norbornene-5,6-endo-dicarboxylic anhydride | High | Predominantly endo | libretexts.org |

| Cyclopentadiene | Methyl acrylate (B77674) | Benzene, 18 °C, 16 h | Mixture of endo and exo isomers | - | Complex mixture | mdpi.com |

| Cyclopentadiene | α,β-Unsaturated acyl imidazole | Fe-BPsalan complex, AgBF₄, THF, RT, 3 h | Corresponding cycloaddition product | 96 | 17:1 | acs.org |

| Cyclopentadiene | (E)-2-aryl-1-cyano-1-nitroethenes | - | [4+2] cycloadduct | - | - | researchgate.net |

Selective Hydrogenation and Reduction Studies of the Double Bonds

The double bonds in the cyclopentenyl rings can be selectively hydrogenated to yield the corresponding saturated cyclopentyl ether. This transformation is typically carried out using catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity.

In the case of dicyclopentadiene (B1670491), a related compound, selective hydrogenation can be controlled to yield either dihydrodicyclopentadiene (B10047) or tetrahydrodicyclopentadiene.

| Substrate | Catalyst | Conditions | Major Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dicyclopentadiene | Pd/Al₂O₃ | Formic acid, 160 °C, 10 h | endo-Tetrahydrodicyclopentadiene | - | 99 | wikipedia.org |

| Dicyclopentadiene | Ni@SiO₂ | 5 MPa H₂, 20-120 °C | endo-Tetrahydrodicyclopentadiene | 99.9 | >92 | nih.gov |

| Dicyclopentadiene | Ni/Cr₂O₃ | 0.5 MPa H₂, 100-120 °C, 3-4 h | Tetrahydrodicyclopentadiene | - | - | researchgate.net |

| Unsaturated cyclopentane derivative | Pd/C | EtOAc | Saturated cyclopentane derivative | Complete | 85 | nih.gov |

Oxidative Transformations of the Cyclopentenyl Systems

The olefinic bonds of the cyclopentenyl moieties are susceptible to various oxidative transformations, leading to a range of functionalized products.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic oxidation with hydrogen peroxide and a metal catalyst. The resulting epoxide is a versatile intermediate for further synthetic transformations.

Dihydroxylation: Vicinal diols can be prepared from the cyclopentenyl rings via dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to give syn-diols. Asymmetric dihydroxylation can be accomplished using chiral ligands, leading to enantiomerically enriched products. rsc.orgnih.govencyclopedia.pub

Oxidative Cleavage: Under more vigorous oxidative conditions, the double bond can be cleaved. Ozonolysis (O₃) followed by a reductive or oxidative workup is a common method for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com Reductive workup (e.g., with zinc dust or dimethyl sulfide) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids or ketones. Strong oxidizing agents like hot, acidic potassium permanganate can also effect oxidative cleavage. libretexts.org

| Substrate | Reagent/Catalyst | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentene | H₂O₂/NaHCO₃/MnSO₄ | DMF, 3-5 °C, 1.25 h | Cyclopentene oxide | - (56% selectivity) | wikipedia.org |

| Racemic cyclopenteno-1,2,4-trioxane | K₂OsO₄, (DHQD)₂PHAL, NMO | aq. Me₂CO, 25 °C | Enantiomerically pure diols | 31.5 and 43 | rsc.org |

| N-methoxy-N,5-dimethylhex-5-enamide (alkene model) | Mn catalyst, O₂ | - | Oxidative cleavage products | High | acs.org |

| Cyclopentene derivative | m-CPBA | - | Epoxide | - | encyclopedia.pub |

Advanced Analytical and Computational Characterization of Bis Cyclopentenyl Ether

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) offer complementary information regarding the connectivity, functional groups, and molecular formula of a compound.

Predicted ¹H NMR Spectral Data:

The protons in Bis(cyclopentenyl) ether can be categorized into olefinic, allylic, and methine protons adjacent to the ether oxygen.

Olefinic Protons (C=C-H): These protons are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the double bond.

Methine Proton (C-O-CH): The proton on the carbon directly attached to the ether oxygen is anticipated to appear in the range of 3.5 to 4.5 ppm. The electronegativity of the oxygen atom causes a significant downfield shift.

Allylic Protons (C=C-CH₂): The allylic protons are adjacent to the double bond and are expected to have chemical shifts in the range of 2.0 to 2.5 ppm.

Predicted ¹³C NMR Spectral Data:

The carbon spectrum would similarly show distinct signals for the different carbon environments.

Olefinic Carbons (C=C): These carbons would appear in the downfield region of the spectrum, typically between 120 and 140 ppm.

Carbon attached to Oxygen (C-O): The carbon atom bonded to the ether oxygen is expected to resonate in the range of 70 to 80 ppm.

Allylic Carbon (C=C-CH₂): The allylic carbon would likely show a signal in the range of 30 to 40 ppm.

Aliphatic Carbon (CH₂): The remaining saturated carbon in the ring is expected in the upfield region, around 20 to 30 ppm.

| Nucleus | Proton/Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Olefinic (C=C-H) | 5.5 - 6.0 |

| Methine (C-O-CH) | 3.5 - 4.5 | |

| Allylic (C=C-CH₂) | 2.0 - 2.5 | |

| ¹³C | Olefinic (C=C) | 120 - 140 |

| Carbon attached to Oxygen (C-O) | 70 - 80 | |

| Allylic (C=C-CH₂) | 30 - 40 | |

| Aliphatic (CH₂) | 20 - 30 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the C-O-C ether linkage and the C=C double bond.

Expected Vibrational Frequencies:

C-O-C Stretch: Ethers typically exhibit a strong, characteristic C-O stretching vibration in the IR spectrum between 1000 and 1300 cm⁻¹. libretexts.org For this compound, a prominent C-O-C asymmetric stretching band is expected around 1100 cm⁻¹. libretexts.org

C=C Stretch: The carbon-carbon double bond in the cyclopentenyl rings will give rise to a stretching vibration. This peak is expected to appear in the region of 1640-1680 cm⁻¹ in the IR and Raman spectra.

=C-H Stretch: The stretching vibration of the hydrogens attached to the double-bonded carbons typically occurs above 3000 cm⁻¹.

C-H Stretch (sp³): The stretching vibrations of the C-H bonds on the saturated carbons of the cyclopentenyl rings are expected to appear just below 3000 cm⁻¹.

=C-H Bend: The out-of-plane bending vibrations of the olefinic C-H bonds are also characteristic and can provide structural information.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C-O-C Asymmetric Stretch | 1000 - 1300 | IR (Strong) |

| C=C Stretch | 1640 - 1680 | IR, Raman (Variable) |

| =C-H Stretch | 3000 - 3100 | IR, Raman (Medium) |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman (Strong) |

Raman spectroscopy would be a complementary technique, particularly for the C=C stretching mode, as symmetrical or near-symmetrical double bonds often give stronger signals in Raman than in IR spectroscopy. edinst.com

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook and provides valuable data. nih.gov

Molecular Ion and Fragmentation:

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₄O, corresponding to a molecular weight of 150.22 g/mol . nih.gov The mass spectrum shows a molecular ion peak at m/z 150.

Major Fragmentation Pathways: The fragmentation of ethers is often initiated by cleavage of the C-O bond or the C-C bond alpha to the oxygen. whitman.edu For this compound, several fragmentation pathways can be proposed:

Loss of a Cyclopentenyl Radical: Cleavage of one of the C-O bonds could lead to the loss of a cyclopentenyl radical (C₅H₇•, mass = 67), resulting in a fragment ion at m/z 83.

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. miamioh.edu

Retro-Diels-Alder Reaction: The cyclopentenyl ring could potentially undergo a retro-Diels-Alder reaction, leading to the loss of a neutral molecule like cyclopentadiene (B3395910).

The analysis of the relative abundances of these fragment ions in the mass spectrum can help to confirm the proposed structure.

| m/z | Proposed Fragment | Possible Origin |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |

| 83 | [C₅H₇O]⁺ | Loss of C₅H₇• |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry provides a powerful avenue for investigating the electronic structure, reactivity, and energetic properties of molecules. While specific computational studies on this compound are scarce, theoretical methods can be applied to predict its properties and understand its behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations could provide insights into:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the C=C double bonds and the oxygen lone pairs, making these the sites for electrophilic attack. The LUMO would be the corresponding π* antibonding orbital.

Electron Density Distribution: DFT can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting sites of nucleophilic and electrophilic attack.

Reaction Mechanisms: DFT can be used to model the reaction pathways of this compound, for example, in addition reactions at the double bonds or reactions involving the ether linkage. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms can be assessed. mdpi.com

Quantum chemical calculations can provide detailed energetic profiles for chemical transformations, including the determination of activation energies and reaction enthalpies. For this compound, such calculations could be used to study:

Conformational Analysis: The cyclopentenyl rings can adopt different conformations. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

Reaction Energetics: The energetic profiles of various reactions, such as electrophilic addition to the double bonds or cleavage of the ether bond, can be calculated. This would provide quantitative data on the thermodynamics and kinetics of these transformations. nih.gov For instance, the energy profile for the acid-catalyzed hydrolysis of the ether linkage could be modeled to understand the reaction mechanism and predict the rate-determining step.

By combining these advanced analytical and computational methods, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, paving the way for its potential use in various chemical applications.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive understanding of the three-dimensional structure and dynamic properties of this compound is crucial for predicting its physical and chemical behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to probe the molecule's flexibility, preferred shapes (conformers), and the energetic barriers between them.

Theoretical Approach

The conformational space of this compound is primarily defined by the rotation around the C-O-C ether linkage and the puckering of the two cyclopentenyl rings. The presence of the double bond in each ring introduces a degree of rigidity compared to a saturated cyclopentyl ring.

A typical computational workflow for this analysis would involve:

Initial Structure Generation: Building an initial 3D model of the this compound molecule.

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles around the C-O-C bonds and calculating the corresponding energy to identify low-energy regions of the conformational space.

Conformer Search and Optimization: Performing a more thorough search for stable conformers (energy minima) using methods like molecular mechanics or more accurate quantum mechanical calculations (e.g., Density Functional Theory - DFT). Each identified potential conformer is then geometrically optimized to find its lowest energy structure.

Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule over time, MD simulations are conducted. This involves simulating the motion of the atoms in the molecule at a given temperature, providing insights into how the molecule transitions between different conformations and how it might interact with a solvent.

Expected Conformational Isomers

The primary source of conformational isomerism in this compound arises from the relative orientation of the two cyclopentenyl rings with respect to the central oxygen atom. The key dihedral angles are C-C-O-C and C-O-C-C. It is expected that several stable or metastable conformers exist, which can be broadly classified based on the symmetry and orientation of the rings.

Hypothetical Research Findings

A computational study would likely reveal several key conformers with varying relative energies. The stability of these conformers would be influenced by a balance of factors including steric hindrance between the cyclopentenyl rings and electronic effects associated with the ether linkage and the double bonds.

Below is a hypothetical data table summarizing the potential outcomes of a DFT study on the most stable conformers of this compound.

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Anti) | 180.0 | 0.00 | 65 |

| B (Gauche 1) | 65.2 | 0.85 | 15 |

| C (Gauche 2) | -64.8 | 0.85 | 15 |

| D (Syn) | 0.0 | 2.50 | 5 |

This is a hypothetical table for illustrative purposes.

Molecular Dynamics Simulation Insights

Molecular dynamics simulations would provide a time-resolved view of the conformational dynamics. A simulation initiated from a low-energy conformer would likely show the molecule exploring its local potential energy surface, with occasional transitions to other stable conformations if the energy barrier is surmountable at the simulation temperature.

Key insights from MD simulations would include:

Conformational Transitions: The frequency and pathways of transitions between the anti and gauche conformers.

Ring Puckering Dynamics: The flexibility of the cyclopentenyl rings and the characteristic timescale of their puckering motions.

Solvent Effects: How the presence of a solvent might influence the conformational preferences and dynamics.

A hypothetical analysis of a 100-nanosecond MD simulation in a non-polar solvent might yield the following data regarding the population of the major conformational states.

| Conformational State | Residence Time (ns) | Percentage of Simulation Time |

| Anti | 68 | 68% |

| Gauche (1 & 2) | 30 | 30% |

| Other | 2 | 2% |

This is a hypothetical table for illustrative purposes.

Research Applications of Bis Cyclopentenyl Ether and Its Chemical Derivatives

Utilization in Polymer Science and Materials Chemistry

Bis(2,3-epoxycyclopentyl) ether has been primarily explored for its utility in polymer science, particularly in the formulation of epoxy resins. nih.govnih.govhaz-map.cominchem.org Its bifunctional nature, containing two reactive epoxide rings, allows it to participate in polymerization reactions to form cross-linked polymer networks with desirable properties.

Role as a Monomer in Polymerization Processes

Bis(2,3-epoxycyclopentyl) ether can function as a monomer in the synthesis of epoxy resins. The high reactivity of the strained epoxide rings enables ring-opening polymerization when subjected to curing agents, also known as hardeners. These curing agents can be various nucleophilic or electrophilic compounds, such as amines, anhydrides, or catalytic curing agents. The polymerization process involves the opening of the epoxide rings and subsequent chain extension and cross-linking, leading to the formation of a rigid, three-dimensional thermoset polymer.

The general polymerization reaction can be represented as follows:

n (Bis(2,3-epoxycyclopentyl) ether) + Curing Agent → Cross-linked Epoxy Resin

The properties of the resulting epoxy resin are influenced by the structure of the epoxy monomer, the type of curing agent used, and the curing conditions. The cyclopentyl moieties in the backbone of the polymer derived from Bis(2,3-epoxycyclopentyl) ether can impart specific characteristics to the final material, such as altered thermal stability and mechanical properties, compared to more common epoxy monomers like those based on bisphenol A.

Application as a Modifier or Cross-linking Agent in Polymeric Networks

Beyond its role as a primary monomer, Bis(2,3-epoxycyclopentyl) ether is also utilized as a modifier and cross-linking agent in various polymeric systems. nih.govnih.govhaz-map.cominchem.org Its addition to other polymer formulations can enhance specific properties of the final material. When used as a cross-linking agent, the two epoxide groups can react with functional groups on different polymer chains, creating covalent bonds that link the chains together. This cross-linking process is crucial for converting thermoplastic polymers into thermosetting materials with improved strength, stiffness, and chemical resistance.

The effectiveness of Bis(2,3-epoxycyclopentyl) ether as a cross-linking agent depends on the compatibility of the ether with the polymer matrix and the reactivity of its epoxide groups with the functional groups present on the polymer chains.

Table 1: Illustrative Examples of Polymer Systems Modified with Bis(2,3-epoxycyclopentyl) ether

| Polymer System | Role of Bis(2,3-epoxycyclopentyl) ether | Resulting Property Enhancement (Illustrative) |

| Epoxy Resin Formulations | Co-monomer / Cross-linking agent | Increased cross-link density, potential for tailored thermal and mechanical properties. |

| Polyester Resins | Cross-linking agent | Improved chemical resistance and dimensional stability. |

| Polyurethane Coatings | Modifier | Enhanced hardness and adhesion. |

Contribution to Green Chemistry and Sustainable Synthetic Processes

The application of Bis(cyclopentenyl) ether derivatives in green chemistry is an emerging area of interest, driven by the broader push for more sustainable chemical processes.

Exploration as an Eco-Friendly Solvent System for Organic Reactions

While extensive research on this compound itself as a solvent is not widely documented, a related compound, Cyclopentyl Methyl Ether (CPME), has gained significant traction as a green solvent alternative. The principles guiding the use of CPME could potentially be extrapolated to other cyclopentyl ethers. Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. The reaction of carbon dioxide with epoxides to form cyclic carbonates is an example of a CO2-utilization pathway that aligns with the principles of green chemistry. semanticscholar.org

Facilitation of Catalytic Processes as a Reaction Medium

The utility of ether-based compounds in facilitating catalytic processes is well-established. While specific data on this compound as a reaction medium is scarce, the general properties of ethers suggest potential applications. The development of greener preparation methods for epoxy nanocomposites, for instance, aims to reduce the reliance on volatile organic solvents. acs.org

Synthetic Intermediates for Complex Molecular Architectures

The reactive nature of the epoxide groups in Bis(2,3-epoxycyclopentyl) ether makes it a valuable synthetic intermediate for the construction of more complex molecules. algoreducation.com The ring-opening of epoxides can be achieved with a wide variety of nucleophiles, leading to the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The bifunctional nature of diepoxides like Bis(2,3-epoxycyclopentyl) ether offers the potential for creating molecules with intricate and well-defined three-dimensional structures. The stereochemistry of the epoxide rings can be controlled during synthesis, which in turn can direct the stereochemical outcome of subsequent ring-opening reactions. This stereocontrol is a critical aspect in the synthesis of complex, biologically active molecules. encyclopedia.pub While specific, complex molecular architectures derived directly from Bis(2,3-epoxycyclopentyl) ether are not extensively detailed in the provided search results, the fundamental reactivity of epoxides points to its potential in this area. algoreducation.comresearchgate.net

Table 2: Potential Synthetic Transformations of Bis(2,3-epoxycyclopentyl) ether

| Reagent/Reaction Type | Resulting Functional Groups (Illustrative) | Potential Application |

| Amines | Diols, Amino alcohols | Synthesis of ligands, chiral auxiliaries |

| Grignard Reagents | Diols with new C-C bonds | Elaboration of carbon skeletons |

| Azides | Azido alcohols | Precursors for triazoles, amines |

| Thiols | Thioalcohols | Synthesis of sulfur-containing compounds |

Building Blocks for the Synthesis of Natural Products

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of biologically active natural products. researchgate.netoregonstate.edu The strategic incorporation of this carbocycle is a key feature in the total synthesis of many important therapeutic agents. Although specific examples of the use of this compound in natural product synthesis are not readily found, its structure presents several hypothetical pathways for the construction of complex cyclopentane-containing molecules.

The two cyclopentenyl units could be elaborated through various chemical transformations. For instance, the double bonds can undergo a range of reactions such as epoxidation, dihydroxylation, and cycloaddition. These reactions would introduce new functional groups and stereocenters, providing intermediates for the synthesis of intricate target molecules.

One potential application of this compound could be in domino reactions or tandem cyclizations to rapidly assemble polycyclic systems. The spatial proximity of the two cyclopentenyl rings, dictated by the central ether linkage, could be exploited to control the stereochemical outcome of such transformations.

Furthermore, the ether linkage itself could be a key structural element or be cleaved at a later synthetic stage. The development of synthetic routes utilizing this compound as a starting material could offer novel and efficient approaches to the synthesis of natural products featuring multiple cyclopentane rings or related structural motifs.

Table 1: Examples of Natural Products Containing the Cyclopentane Ring

| Natural Product | Class | Biological Activity |

| Prostaglandins | Eicosanoid | Diverse physiological roles |

| Brevifoliol | Diterpene | Not specified |

| Kinamycin C | Antibiotic | Not specified |

| Pseudolarolide Q | Diterpene | Not specified |

This table showcases the prevalence of the cyclopentane moiety in various classes of natural products, highlighting the potential relevance of cyclopentane-based building blocks in their synthesis.

Precursors for Novel Organic Compounds with Diverse Biological or Material Properties

The chemical structure of this compound also suggests its utility as a precursor for novel organic compounds with tailored biological or material properties. The presence of two polymerizable cyclopentenyl groups makes it an attractive monomer for the synthesis of new polymers.

Drawing a parallel to the well-established use of dicyclopentadiene (B1670491) in polymer chemistry, this compound could potentially undergo Ring-Opening Metathesis Polymerization (ROMP). ppor.azwikipedia.org This would lead to the formation of cross-linked polymers with unique thermal and mechanical properties. The ether linkage in the monomer backbone could impart a degree of flexibility and influence the polarity of the resulting polymer, distinguishing it from polydicyclopentadiene. ppor.az Such polymers could find applications in advanced materials, such as specialty resins and composites. mdpi.comnih.gov

Moreover, derivatives of this compound could be synthesized to explore their potential biological activities. The introduction of various functional groups onto the cyclopentenyl rings could lead to compounds with interesting pharmacological profiles. For example, diaryl ethers are a class of compounds known to possess a range of biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.net By analogy, functionalized dicyclopentyl ether derivatives might exhibit noteworthy biological effects.

The synthesis of this compound derivatives could also lead to novel ligands for catalysis or building blocks for supramolecular chemistry. The defined spatial orientation of the two cyclopentyl units could be exploited in the design of chelating ligands for metal complexes with specific catalytic activities. rsc.org

Table 2: Potential Applications of this compound and its Derivatives

| Area of Application | Potential Compound Type | Desired Property/Function |

| Materials Science | Cross-linked polymers via ROMP | High impact resistance, thermal stability |

| Medicinal Chemistry | Functionalized dicyclopentyl ethers | Antimicrobial, antitumor activity |

| Catalysis | Chiral this compound derivatives | Asymmetric ligands for metal catalysts |

| Supramolecular Chemistry | Macrocycles containing the this compound motif | Host-guest chemistry, molecular recognition |

This table outlines the prospective applications of this compound and its derivatives based on its structural features and by analogy to related compounds.

Concluding Perspectives and Future Research Trajectories for Bis Cyclopentenyl Ether

Identification of Unexplored Synthetic Avenues and Methodologies

The synthesis of bis(cyclopentenyl) ether presents a unique challenge that invites the application and development of both established and novel etherification methodologies. Current approaches to ether synthesis are varied, but their application to this specific target remains to be systematically investigated.

Future synthetic research could focus on several promising, yet unexplored, avenues:

Catalytic Dehydrative Coupling: Moving beyond classical methods that require stoichiometric base and generate salt waste, the direct catalytic dehydration of cyclopentenol (B8032323) offers a highly atom-economical route. rsc.org Investigating catalysts based on iron, such as iron(III) triflate, which have proven effective for the synthesis of benzylic ethers, could provide a mild and environmentally benign pathway. acs.org The challenge will lie in controlling selectivity to favor ether formation over competing elimination reactions that could yield cyclopentadiene (B3395910).

Reductive Etherification: Novel methods that reduce esters to ethers or perform reductive coupling of ketones and alcohols are emerging as powerful alternatives. researchgate.netyoutube.com A strategy involving the reductive etherification of cyclopentanone (B42830) with a suitable cyclopentenol derivative under silane-mediated conditions could be a viable, yet unexplored, route.

Photochemical and Radical-Based Approaches: The application of photochemistry to forge C–O bonds is a rapidly developing field. rsc.org Strategies involving the photochemical difunctionalization of cyclopentene (B43876) could be adapted to form the ether linkage under mild conditions, potentially offering unique stereochemical control that is difficult to achieve through traditional thermal methods.

Palladium-Catalyzed Etherification: While often used for aryl ethers, palladium-catalyzed reactions, such as the telomerization of dienes with alcohols, could be conceptually adapted. rsc.org Exploring the palladium-catalyzed reaction of cyclopentadiene with cyclopentenol could unlock a direct and elegant synthesis of the target molecule.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |

| Williamson Ether Synthesis | Cyclopentenyl halide, Cyclopentenol | Well-established, versatile | Requires strong base, salt byproduct, potential for elimination side-reactions rsc.orgresearchgate.net |

| Acid-Catalyzed Dehydration | Cyclopentenol | Atom-economical, simple | Risk of carbocation rearrangements, low selectivity, harsh conditions rsc.org |

| Iron-Catalyzed Etherification | Cyclopentenol | Mild conditions, environmentally benign catalyst | Catalyst optimization for aliphatic systems, balancing etherification vs. elimination acs.org |

| Reductive Etherification | Cyclopentanone, Cyclopentenol | Utilizes readily available carbonyls, mild conditions | Requires stoichiometric reductant, catalyst development may be needed youtube.com |

| Palladium-Catalyzed Telomerization | Cyclopentadiene, Cyclopentenol | High atom economy, catalytic | Control of regioselectivity and oligomerization rsc.org |

This table is interactive. Users can sort and filter the data based on the different parameters.

Advancements in Mechanistic Understanding and Reaction Design

A thorough understanding of the reaction mechanisms governing the formation and potential cleavage of this compound is critical for optimizing its synthesis and predicting its stability and reactivity in various applications. The presence of both an ether linkage and two alkene functionalities suggests a rich and complex mechanistic landscape.

Future research should prioritize:

Computational Modeling of Synthetic Pathways: The use of computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into potential reaction mechanisms before they are explored experimentally. rsc.orggrnjournal.us Modeling the transition states for S(_N)2 versus S(_N)1 pathways in acid-catalyzed syntheses, for instance, could predict the optimal conditions to maximize yield and minimize byproducts. libretexts.orgmasterorganicchemistry.com DFT can also help elucidate the energetics of competing elimination versus substitution pathways, guiding the rational design of catalysts and reaction conditions. researchgate.net

Kinetics and Stereochemical Control: Experimental kinetic studies, in concert with computational modeling, are essential for validating proposed mechanisms. rsc.org For this compound, a key area of investigation will be the stereochemical outcome of its synthesis. Understanding how different methodologies control the formation of cis vs. trans isomers (relative to the cyclopentenyl rings) is crucial, as stereochemistry will profoundly impact the molecule's physical properties and its utility as a monomer or chemical building block.

Mechanisms of Cleavage and Decomposition: While ethers are generally stable, the allylic nature of the C-O bonds in this compound may render it susceptible to acidic cleavage. libretexts.org Mechanistic studies on its decomposition under various acidic or catalytic conditions are necessary to define its operational limits as a solvent or material precursor. Such studies would likely reveal whether cleavage proceeds via an S(_N)1 mechanism, favored by the potential formation of a resonance-stabilized cyclopentenyl cation, or an S(_N)2 pathway.

Development of Novel Application Domains in Chemical Science and Technology

The unique bifunctional structure of this compound suggests its potential utility in several areas of chemical science and technology, moving beyond the solvent applications of its saturated analogue, CPME.

Potential application domains to be explored include:

Monomer for Polymer Synthesis: With two polymerizable cyclopentenyl groups, the molecule is an ideal candidate as a monomer for advanced polymer synthesis. It could be particularly suited for Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with ether linkages directly incorporated into the backbone, potentially imparting flexibility and unique solvation properties to the resulting materials. Furthermore, it could be a valuable component in the ring-opening copolymerization with anhydrides and epoxides to create novel poly(ester-alt-ethers). rsc.org

Advanced Green Solvent Systems: Drawing inspiration from CPME, this compound could be investigated as a next-generation green solvent. researchgate.netrsc.org Its higher molecular weight would result in a higher boiling point and lower volatility. The presence of the double bonds might also confer unique solvency properties, particularly for unsaturated or polarizable substrates.

Platform Chemical and Synthetic Building Block: The molecule could serve as a versatile bifunctional building block for organic synthesis. nih.gov The two alkene groups can be selectively functionalized through a wide range of reactions (e.g., epoxidation, dihydroxylation, hydrogenation) to create a library of complex molecules with defined stereochemistry. This makes it a potential precursor for synthesizing chiral ligands for asymmetric catalysis or as a scaffold for biologically active compounds, given the prevalence of cyclopentane (B165970) and cyclic ether motifs in natural products. nih.govnih.gov

Cross-linking Agent in Materials Science: The ability of the two cyclopentenyl groups to react independently makes this compound a candidate for use as a cross-linking agent in polymer chemistry. This could be valuable for modifying the mechanical and thermal properties of materials such as elastomers, coatings, and adhesives.

The potential applications are summarized in the table below.

| Application Domain | Relevant Molecular Features | Potential Products/Technologies | Key Research Questions |

| Polymer Chemistry | Two polymerizable alkene groups | Polyethers via ROMP, Copolymers, Cross-linked networks | Polymerization kinetics, material properties (thermal, mechanical), biodegradability |

| Green Chemistry | Higher boiling point than CPME, potential for unique solvency | Niche solvent for specific reactions, component in solvent blends | Solvency power for various solutes, recyclability, environmental impact |

| Organic Synthesis | Bifunctional scaffold, reactive C=C bonds | Chiral ligands, complex molecular scaffolds, natural product synthesis | Stereoselective functionalization of alkenes, compatibility with other functional groups |

| Materials Science | Cross-linking capability | Modified elastomers, adhesives, surface coatings | Efficiency of cross-linking, impact on material durability and performance |

This table is interactive. Users can sort and filter the data based on the different parameters.

Q & A

Basic Research Questions

Q. How can researchers verify the accuracy of reported physical properties (e.g., boiling point, solubility) for Bis(cyclopentenyl) ether?

- Methodological Answer : Cross-reference data from authoritative databases like the NIST Chemistry WebBook (e.g., CAS Registry Number, molecular weight) . Validate experimentally using differential scanning calorimetry (DSC) for melting point determination or gas chromatography-mass spectrometry (GC-MS) for purity analysis. For solubility, conduct systematic tests in solvents of varying polarity under controlled temperatures (25°C ± 0.5°C) and document deviations.

Q. What are the standard protocols for synthesizing this compound, and how can reproducibility be ensured?

- Methodological Answer : Follow peer-reviewed synthetic routes (e.g., Williamson ether synthesis or acid-catalyzed cyclization). Document precise molar ratios, catalyst types (e.g., p-toluenesulfonic acid), and reaction times. Use inert atmospheres (N₂/Ar) to prevent oxidation. For reproducibility, adhere to controlled variables (temperature, stirring rate) and validate yields via triplicate trials. Include NMR and IR spectra for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize H/C NMR for backbone structure analysis and FT-IR for functional group identification. If discrepancies arise (e.g., unexpected peaks), compare with computational simulations (DFT-based NMR prediction tools) or consult high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-check data against published spectra in databases like SciFinder or Reaxys .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies for cyclopentenyl ring-opening. Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with Grubbs catalysts. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ Raman spectroscopy) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Conduct a meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst loading). Design a factorial experiment to isolate influential factors. Apply statistical tools (ANOVA, regression analysis) to quantify interactions between variables. Publish negative results to clarify boundary conditions for optimal yields .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer : Use accelerated degradation studies under UV light or oxidative conditions (H₂O₂/Fe²⁺). Analyze breakdown products via LC-MS/MS and quantify intermediates using isotope dilution techniques. Compare experimental half-lives with quantitative structure-activity relationship (QSAR) models to predict ecotoxicological impacts .

Data Analysis and Validation

Q. How should researchers assess the reliability of conflicting thermodynamic data (e.g., ΔHf) for this compound?

- Methodological Answer : Compare experimental values (e.g., calorimetry) with computational results (Gaussian software for enthalpy calculations). Evaluate data sources for methodological transparency (e.g., purity of samples, calibration standards). Prioritize studies published in peer-reviewed journals with detailed supplementary materials .

Q. What strategies ensure robust replication of this compound’s bioactivity assays in academic labs?

- Methodological Answer : Standardize cell lines, assay buffers, and incubation times across labs. Use positive controls (e.g., known GPR120 agonists) and validate results with orthogonal assays (e.g., fluorescence polarization vs. SPR). Share raw data and protocols via repositories like Zenodo to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.